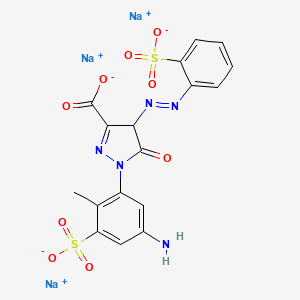

Trisodium 1-(5-amino-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate

Description

Trisodium 1-(5-amino-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate is a polyfunctional azo dye featuring a pyrazole core substituted with amino, sulphonate, and azo groups. The trisodium salt form enhances ionic character, making it suitable for aqueous-phase reactions or as a surfactant. Crystallographic studies using tools like SHELX and ORTEP-3 () would elucidate its hydrogen-bonding networks and packing motifs, critical for understanding stability and reactivity .

Properties

CAS No. |

93857-66-0 |

|---|---|

Molecular Formula |

C17H12N5Na3O9S2 |

Molecular Weight |

563.4 g/mol |

IUPAC Name |

trisodium;1-(5-amino-2-methyl-3-sulfonatophenyl)-5-oxo-4-[(2-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate |

InChI |

InChI=1S/C17H15N5O9S2.3Na/c1-8-11(6-9(18)7-13(8)33(29,30)31)22-16(23)14(15(21-22)17(24)25)20-19-10-4-2-3-5-12(10)32(26,27)28;;;/h2-7,14H,18H2,1H3,(H,24,25)(H,26,27,28)(H,29,30,31);;;/q;3*+1/p-3 |

InChI Key |

OPQXHWKJVBHGMN-UHFFFAOYSA-K |

Canonical SMILES |

CC1=C(C=C(C=C1S(=O)(=O)[O-])N)N2C(=O)C(C(=N2)C(=O)[O-])N=NC3=CC=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 1-(5-amino-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate typically involves multiple steps:

Formation of the Azo Compound: This step involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The reaction conditions often require acidic conditions and a temperature range of 0-5°C.

Final Assembly: The final step involves the combination of the intermediate compounds under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized for maximum yield and purity, often involving precise control of temperature, pH, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and azo groups.

Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

Substitution: The sulfonate groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

Substitution Reagents: Various nucleophiles depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields aromatic amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a dye intermediate and as a reagent in various organic synthesis reactions.

Biology

In biological research, it can be used as a staining agent due to its vibrant color properties.

Medicine

While not commonly used directly in medicine, derivatives of this compound may have applications in drug development and diagnostics.

Industry

Industrially, it is primarily used in the production of dyes and pigments for textiles, plastics, and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo and sulfonate groups. The azo group can participate in electron transfer reactions, while the sulfonate groups enhance the solubility of the compound in water. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s pyrazole ring distinguishes it from other heterocyclic systems (e.g., indoles, thiophenes). Key comparisons include:

Table 1: Substituent Effects on Properties of Analogous Compounds

Key Observations :

- Sulphonates vs. Nitro Groups : The target’s sulphonate groups enhance solubility compared to nitro-containing nitrofuryl derivatives (e.g., compounds 4a–g in ), which exhibit moderate solubility but higher bioactivity .

- Azo Linkers : The azo group in the target compound contrasts with indole-based systems (), where aromaticity and hydrogen-bonding capacity dictate interactions with biological targets like Keap1/Nrf2 .

Crystallographic and Intermolecular Interactions

Hydrogen-bonding patterns in the target compound can be analyzed using graph set theory (). The sulphonate groups likely form strong ionic and hydrogen bonds, creating stable crystalline networks—similar to carboxylate-containing indole analogues in , where directional interactions dictate crystal packing .

Biological Activity

Trisodium 1-(5-amino-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate is a complex azo dye with notable biological properties. This compound, often referred to in scientific literature for its potential applications in various fields, exhibits a range of biological activities that warrant detailed examination.

Chemical Structure and Properties

The compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

This structure includes multiple functional groups that contribute to its reactivity and biological interactions.

Biological Activities

1. Antimicrobial Properties:

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. These compounds have been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain pyrazole derivatives can disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial survival .

2. Anti-inflammatory Effects:

The anti-inflammatory properties of pyrazoles are well-documented. Compounds similar to this compound have been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators . This activity is particularly relevant in the context of chronic inflammatory diseases.

3. Antioxidant Activity:

The compound also exhibits antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Antioxidants play a vital role in preventing cellular damage caused by free radicals, thereby contributing to overall health and disease prevention .

Case Study 1: Antimicrobial Efficacy

A study conducted on various azo compounds, including this compound, revealed its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics, suggesting potential as an alternative antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation induced by lipopolysaccharides (LPS), the administration of this pyrazole derivative resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. The study concluded that the compound may serve as a promising candidate for developing new anti-inflammatory drugs .

Research Findings

Recent research has focused on synthesizing novel derivatives of pyrazoles to enhance their biological activity. For example:

| Compound | Biological Activity | Reference |

|---|---|---|

| Pyrazole A | Antimicrobial | |

| Pyrazole B | Anti-inflammatory | |

| Pyrazole C | Antioxidant |

These findings underscore the potential of this compound as a versatile compound in pharmaceutical applications.

Q & A

Q. What are the recommended synthetic routes for preparing this azo-pyrazole compound, and how can reaction yields be optimized?

The compound’s synthesis typically involves diazonium salt coupling with phenolic derivatives to form the azo linkage, followed by cyclization of hydrazine derivatives with carbonyl compounds to construct the pyrazole ring . To optimize yields:

- Control pH (neutral to slightly acidic) and temperature (0–5°C during diazonium formation, 40–60°C for cyclization).

- Use high-purity precursors (≥98%) to minimize side reactions.

- Monitor reaction progress via TLC or HPLC, as residual intermediates can reduce purity .

Q. How should researchers characterize the compound’s stability under varying pH and temperature conditions?

- Perform accelerated stability studies by incubating the compound in buffered solutions (pH 3–10) at 25°C, 40°C, and 60°C for 4–12 weeks.

- Analyze degradation products using LC-MS and compare with known impurities (e.g., sulfonated aromatic amines or pyrazole ring-opened derivatives) .

- Note: The compound’s sulfonate groups enhance aqueous stability but may hydrolyze under extreme alkaline conditions (pH >12) .

Q. What analytical techniques are most effective for confirming the compound’s structure and purity?

- UV-Vis spectroscopy : Confirm the azo chromophore (λmax ~450–500 nm in aqueous solution) .

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify protons on the pyrazole ring (δ 6.5–7.5 ppm) and sulfonate groups (δ 3.5–4.5 ppm for Na<sup>+</sup> counterions) .

- HPLC with diode-array detection : Assess purity (≥95% by area normalization) using a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced photostability or bioactivity?

- Use density functional theory (DFT) to model the compound’s electronic structure and identify reactive sites (e.g., azo bond cleavage under UV light).

- Apply molecular docking to predict interactions with biological targets (e.g., enzymes with sulfonate-binding pockets).

- Validate predictions with experimental data, such as quantum yield measurements for photodegradation or enzyme inhibition assays .

Q. What experimental strategies resolve contradictions in reported spectral data for this compound?

- Case example : Discrepancies in <sup>13</sup>C NMR shifts may arise from solvent polarity or counterion effects (Na<sup>+</sup> vs. H<sup>+</sup>).

- Solution : Standardize solvent systems (e.g., D2O with 0.1 M NaCl) and compare data against authenticated reference samples .

- Statistical design of experiments (DoE) : Use factorial designs to isolate variables (e.g., pH, temperature) affecting spectral reproducibility .

Q. What mechanistic pathways explain the compound’s reactivity in heterogeneous catalysis or environmental degradation?

- Catalysis : The azo group may act as an electron mediator in redox reactions, while sulfonate groups stabilize transition states via hydrogen bonding.

- Environmental degradation : Under UV irradiation, the azo bond cleaves to generate aromatic amines, which can be tracked via LC-MS/MS .

- Advanced studies should employ isotopic labeling (<sup>15</sup>N or <sup>34</sup>S) to trace reaction pathways .

Q. How do structural modifications (e.g., substituent variation on the phenyl rings) impact solubility and aggregation behavior?

- Synthesize analogs with methyl, amino, or halogen substituents and measure solubility via shake-flask method.

- Use dynamic light scattering (DLS) to assess aggregation in aqueous solutions.

- Computational solubility parameters (e.g., Hansen solubility parameters) can predict trends .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.